6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol

Lipophilicity Drug-likeness Physicochemical properties

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-ol (CAS 1378823-03-0) is a bicyclic heterocycle that combines a fully saturated cycloheptane ring with a pyridine ring bearing a hydroxyl at the 3-position. This architecture places a hydrogen‑bond donor/acceptor group directly on the electron‑deficient pyridine core, a feature absent in the widely utilized des‑hydroxy analog 6,7,8,9‑tetrahydro‑5H‑cyclohepta[b]pyridine.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B13084657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)N=CC(=C2)O
InChIInChI=1S/C10H13NO/c12-9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7,12H,1-5H2
InChIKeySMODHLMWPQMMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-ol: Core Bicyclic Pyridinol Scaffold for Medicinal Chemistry and Fragment-Based Discovery


6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-ol (CAS 1378823-03-0) is a bicyclic heterocycle that combines a fully saturated cycloheptane ring with a pyridine ring bearing a hydroxyl at the 3-position. This architecture places a hydrogen‑bond donor/acceptor group directly on the electron‑deficient pyridine core, a feature absent in the widely utilized des‑hydroxy analog 6,7,8,9‑tetrahydro‑5H‑cyclohepta[b]pyridine [1]. The compound serves as a versatile fragment for lead generation and as a synthetic intermediate, with typical commercial purity ≥98% .

Why 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-ol Cannot Be Replaced by the Des‑Hydroxy or 3‑Amino Analog in Structure‑Driven Programs


Substituting the hydroxyl group with hydrogen (to give 6,7,8,9‑tetrahydro‑5H‑cyclohepta[b]pyridine) eliminates the only hydrogen‑bond donor site, substantially altering polarity, solubility, and molecular recognition [1]. Conversely, the 3‑amino analog introduces a basic center with a different protonation state, shifting pKa and hydrogen‑bond geometry . These changes cannot be mimicked by simple blending or formulation adjustments, making direct replacement chemically intractable when the 3‑OH motif is required for target engagement or pharmacokinetic tuning.

Quantitative Differentiation of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-ol Versus Closest Analogs


Enhanced Hydrophilicity: LogP Reduction of 0.92 Units Versus the Unsubstituted Parent

The 3‑hydroxy substitution lowers the calculated logP from 2.981 (unsubstituted parent) to 2.0561, a reduction of 0.92 log units [1]. This shift indicates significantly higher aqueous solubility and reduced membrane permeability, which can improve oral absorption for compounds suffering from excessive lipophilicity.

Lipophilicity Drug-likeness Physicochemical properties

Hydrogen‑Bond Donor Introduction: 1 H‑Bond Donor vs 0 for the Des‑Hydroxy Analog

The target compound provides one hydrogen‑bond donor (HBD) and two acceptors (HBA), whereas the des‑hydroxy parent offers only one HBA and zero HBDs [1]. The presence of a donor is often essential for key interactions with protein residues such as Asp, Glu, or backbone carbonyls.

Molecular recognition Target engagement Fragment-based design

Increased Topological Polar Surface Area (TPSA) for Improved Solubility Prediction

The TPSA of 6,7,8,9‑tetrahydro‑5H‑cyclohepta[b]pyridin‑3‑ol is 33.12 Ų . Although a direct experimental value for the parent is not available, the simple pyridine nucleus contributes ~12.9 Ų, so the 3‑OH group adds approximately 20.2 Ų of polar surface. This increase correlates with improved aqueous solubility and reduced blood‑brain barrier penetration compared to non‑hydroxylated analogs.

Absorption Permeability QSAR

Commercial Availability with Defined Purity ≥98%, Enabling Reproducible SAR Studies

The compound is stocked by multiple vendors at purities ≥98% . In contrast, the 3‑amino analog is available only at ≥95% purity from a limited number of suppliers . Higher and tightly controlled purity reduces batch‑to‑batch variability in biological assays.

Procurement Purity Reproducibility

Rotatable Bond Count of Zero: Maximizing Conformational Rigidity for Enhanced Target Selectivity

Both 6,7,8,9‑tetrahydro‑5H‑cyclohepta[b]pyridin‑3‑ol and its des‑hydroxy analog possess zero rotatable bonds [1]. However, when combined with the hydrogen‑bond donor, this complete rigidity can lead to a lower entropic penalty upon binding and improved ligand efficiency compared to more flexible 3‑substituted analogs that introduce rotatable side chains (e.g., 3‑methoxy or 3‑ethoxy derivatives).

Ligand efficiency Conformational restriction Selectivity

Documented Anti‑Inflammatory Pharmacophore: The Cyclohepta[b]pyridine Scaffold Delivers Oral Activity in Vivo

While the 3‑ol derivative itself has not been profiled in published efficacy models, a series of 2‑substituted 6,7,8,9‑tetrahydro‑5H‑cyclohepta[b]pyridines demonstrated optimal oral anti‑inflammatory activity in both rat carrageenan paw edema and adjuvant arthritis models, with compound 27 (WY‑28342) identified as a lead [1]. This establishes the core scaffold as a validated pharmacophore, and the 3‑ol derivative provides a direct handle for further 2‑position diversification.

Anti-inflammatory In vivo efficacy Scaffold validation

High-Value Application Scenarios for 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-ol Based on Verified Differentiation


Fragment-Based Lead Discovery Requiring a Hydrogen-Bond Donor Vector

The compound provides a single, well‑defined hydrogen‑bond donor that can be directed toward critical protein residues . It is suited for fragment libraries where the 3‑OH group is intended to anchor the molecule in the active site while the cycloheptane ring explores hydrophobic pockets.

Synthesis of 2‑Substituted Anti‑Inflammatory Cyclohepta[b]pyridine Candidates

Because the 2‑position of the cyclohepta[b]pyridine scaffold has been validated for oral anti‑inflammatory activity in vivo [1], the 3‑ol derivative serves as a key intermediate for introducing diversity at the 2‑position while retaining the solubility‑enhancing hydroxyl group.

Physicochemical Property Modulation in CNS‑Excluded Programs

With a logP of 2.06 and a TPSA of 33.12 Ų , the compound falls into a favorable range for peripheral (non‑CNS) drug candidates. Its lower lipophilicity relative to the des‑hydroxy analog reduces the risk of CNS penetration, addressing a common liability in anti‑inflammatory drug design.

Structure‑Activity Relationship (SAR) Studies Comparing 3‑OH, 3‑NH₂, and 3‑H Analogs

The well‑defined purity (≥98%) and commercial availability enable head‑to‑head SAR profiling against the 3‑amino and unsubstituted analogs, allowing teams to directly quantify the contribution of the hydroxyl group to target affinity and pharmacokinetic parameters.

Quote Request

Request a Quote for 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.